molecular formula C26H29N5O3S B6521193 N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide CAS No. 878064-91-6

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B6521193
CAS No.: 878064-91-6
M. Wt: 491.6 g/mol
InChI Key: JQHIHJYIVBJWRF-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyrimidine core substituted with a carboxamide group at position 5, a methyl group at position 1, and a sulfanyl-linked 2-oxoethyl-piperazine moiety at position 2. The phenylpiperazine moiety is a common pharmacophore in neuroactive compounds, suggesting possible central nervous system (CNS) targeting .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-18-9-10-20(15-19(18)2)28-24(33)22-16-27-26(29(3)25(22)34)35-17-23(32)31-13-11-30(12-14-31)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHIHJYIVBJWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The table below compares the target compound with structurally analogous dihydropyrimidine and pyrimidine derivatives from the evidence:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted) Potential Biological Relevance
Target Compound 1,6-Dihydropyrimidine 3,4-Dimethylphenyl, methyl, phenylpiperazine-sulfanyl ~538* ~3.8 CNS targeting, enzyme inhibition
N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxamide 1,2,3,4-Tetrahydro-pyrimidine 2,3-Dimethylphenyl, 4-methoxyphenyl, methyl ~409 ~2.9 Anticancer, antimicrobial activity
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Bromophenyl-thioethyl, cyano, furyl, methoxyphenyl ~554 ~4.1 Calcium channel modulation
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone 1,2,3,4-Tetrahydro-pyrimidine 4-Fluorophenyl, sulfanylidene, acetyl ~318 ~2.5 Antioxidant, antimicrobial activity
5-(4-(Diethylamino)phenyl)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide Imidazo-pyrimidine Diethylaminophenyl, hydroxypyranyl, phenyl ~551 ~1.8 Anti-inflammatory, enzyme inhibition

*Estimated based on structural formula.

Key Structural and Pharmacological Differences

Phenylpiperazine vs. Methoxy/Aryl Groups : The target compound’s phenylpiperazine group (electron-rich, bulky) may enhance binding to serotonin or dopamine receptors compared to the smaller methoxyphenyl or bromophenyl groups in analogs .

Sulfanyl vs. Sulfanylidene Linkers : The sulfanyl (-S-) group in the target compound offers greater metabolic stability than the sulfanylidene (=S) group in , which may oxidize readily in vivo.

Lipophilicity Trends: The target compound’s higher LogP (~3.8) vs.

Carboxamide Positioning : The 5-carboxamide group in the target compound and is critical for hydrogen bonding with biological targets, whereas ’s 3-carboxamide may alter binding orientation.

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